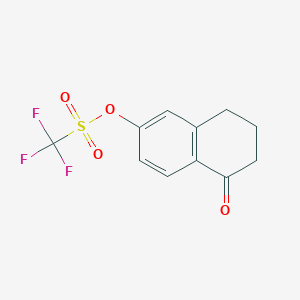
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
Overview
Description
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate, also known as OTf, is a commonly used reagent in organic synthesis. It is a triflate ester, which is a powerful leaving group in substitution reactions. This compound has been widely used in various scientific research applications due to its unique properties and versatility.
Mechanism Of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in organic reactions involves the formation of a stable intermediate with the substrate, followed by the departure of the triflate leaving group. This process results in the formation of a new bond or the elimination of a leaving group, depending on the reaction conditions and the nature of the substrate.
Biochemical And Physiological Effects
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is generally considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in laboratory experiments include its high reactivity, versatility, and ease of use. Additionally, it is a stable compound that can be stored for long periods of time. However, the limitations of using 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate include its high cost and the need for anhydrous conditions during synthesis and reaction.
Future Directions
There are several future directions for the use of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in scientific research. One potential area is the development of new synthetic methods that utilize 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate as a reagent. Additionally, 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, the use of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate as a catalyst for various reactions could be explored further, leading to the development of new and more efficient synthetic routes.
Scientific Research Applications
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has been extensively used in organic synthesis as a versatile reagent for various reactions, including substitution, elimination, and coupling reactions. It has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. Additionally, 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has been used as a protecting group for alcohols and amines, as well as a catalyst for various reactions.
properties
CAS RN |
144464-64-2 |
|---|---|
Product Name |
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate |
Molecular Formula |
C11H9F3O4S |
Molecular Weight |
294.25 g/mol |
IUPAC Name |
(5-oxo-7,8-dihydro-6H-naphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H9F3O4S/c12-11(13,14)19(16,17)18-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 |
InChI Key |
CRNSFSVRJRVRHP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

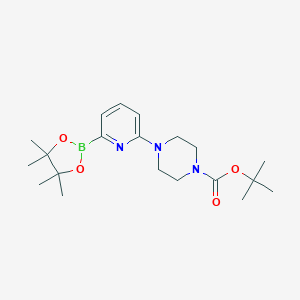
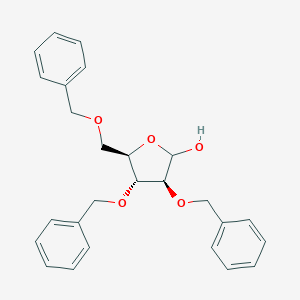
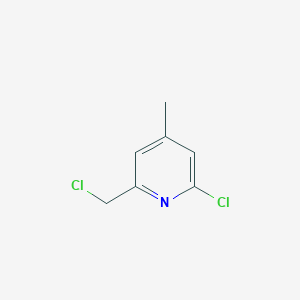

![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)
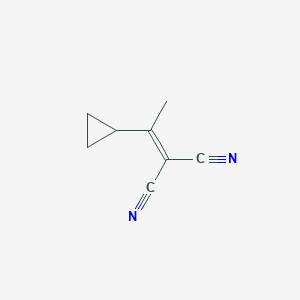
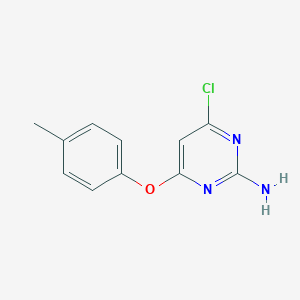
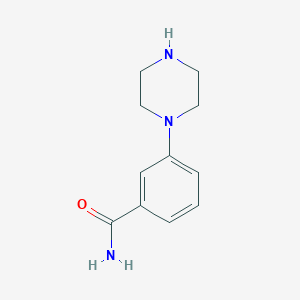
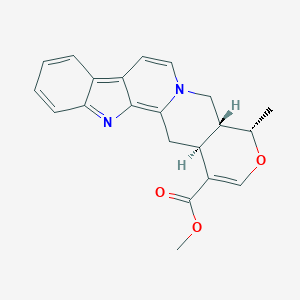
![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)
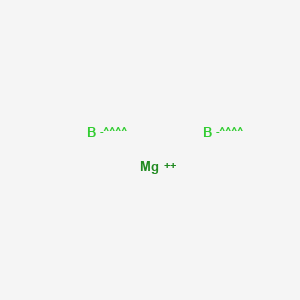
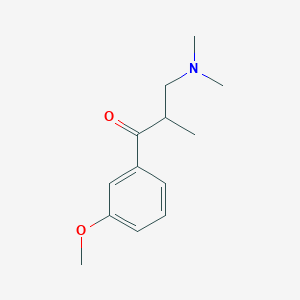
![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)